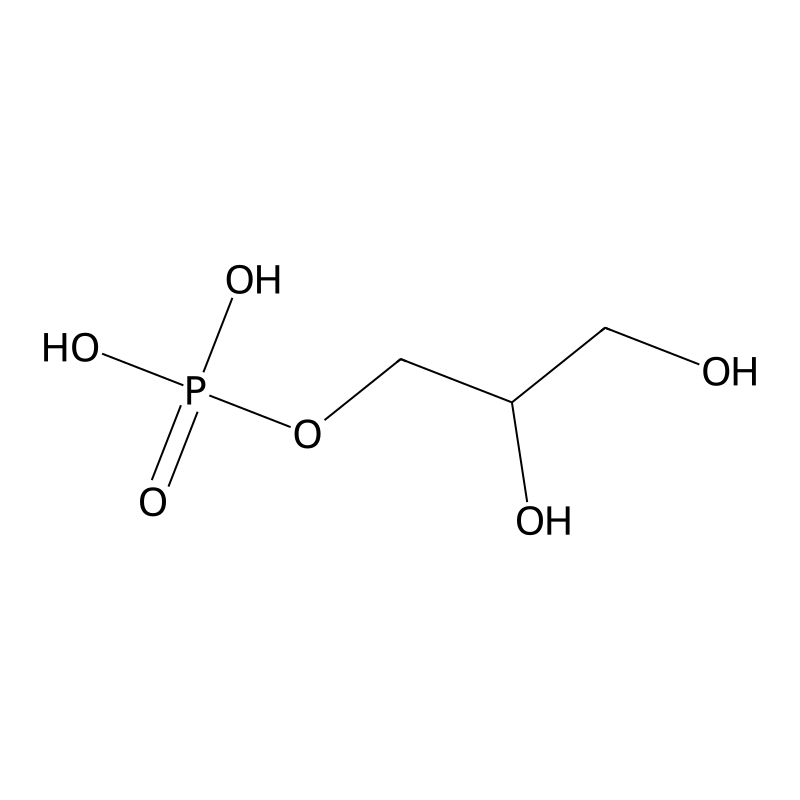

Glycerophosphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Research on cellular metabolism

Glycerolphosphoric acid is a key intermediate in the process of glycolysis, the breakdown of glucose for energy production in cells . It acts as a carrier molecule for phosphate groups, transferring them between different molecules involved in the pathway. Studies investigate how glycerolphosphoric acid levels and its interactions within the glycolytic pathway influence various aspects of cellular metabolism, including:

- Energy production: Research explores how glycerolphosphoric acid availability affects ATP (adenosine triphosphate) synthesis, the primary energy currency in cells .

- Cancer metabolism: Studies investigate the altered glycerophospholipid (fatty acid component containing glycerolphosphoric acid) metabolism observed in cancer cells and its potential role in tumor development and progression .

Research on cell membrane structure

Glycerolphosphoric acid is a crucial component of phospholipids, the major building blocks of cell membranes . These lipids play a vital role in maintaining the structural integrity and fluidity of the membrane, influencing various cellular processes like transport, signaling, and communication. Research explores how glycerolphosphoric acid levels and modifications:

- Affect membrane fluidity: Studies investigate how the type and abundance of fatty acids attached to glycerolphosphoric acid in phospholipids influence membrane fluidity, impacting various cellular functions .

- Regulate signaling pathways: Research explores how modifications on glycerolphosphoric acid, such as phosphorylation, can influence the activity of proteins involved in cell signaling pathways .

Additional research areas

Beyond the aforementioned applications, glycerolphosphoric acid is also being investigated in various other scientific research areas, including:

- Bone health: Studies explore the potential role of glycerolphosphate supplementation in promoting bone mineralization and preventing osteoporosis .

- Neurodegenerative diseases: Research investigates the potential involvement of glycerophospholipid metabolism in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's .

Glycerophosphoric acid, also known as glycerol-3-phosphate, is a phosphoric acid ester of glycerol. It has the molecular formula and a molecular weight of approximately 172.07 g/mol. This compound exists in two stereoisomeric forms: L-glycerophosphoric acid and D-glycerophosphoric acid, with the L-form being the naturally occurring variant. Glycerophosphoric acid is a colorless, odorless liquid that is soluble in water and alcohol, making it versatile for various applications in biological and chemical processes .

L-α-GPA's primary function lies in its role as a biochemical intermediate. In glycolysis, it acts as an energy carrier, transferring a phosphate group to ADP to form ATP (adenosine triphosphate), the cell's primary energy source []. In phospholipid synthesis, it serves as a backbone molecule for building cell membranes, essential for cellular structure and function [].

- Phosphorylation of Glycerol: Glycerol can be phosphorylated to form glycerophosphoric acid via the action of glycerol kinase, which catalyzes the transfer of a phosphate group from ATP to glycerol .

- Dephosphorylation: The enzyme glycerol-1-phosphatase catalyzes the hydrolysis of glycerophosphoric acid back to glycerol, facilitating metabolic pathways that regenerate energy .

- Formation of Glycerolipids: Glycerophosphoric acid serves as a precursor for the synthesis of phosphatidic acids and other glycerolipids through acylation reactions involving acyl-CoA .

- Polymerization: It can also react with other phosphoric acid derivatives to form oligomers or polymers, which have various industrial applications .

Glycerophosphoric acid plays crucial roles in cellular metabolism:

- Energy Metabolism: It acts as a substrate for the synthesis of lipids, which are essential components of cell membranes. The compound is involved in the glycerol-3-phosphate shuttle, which facilitates the transfer of reducing equivalents across mitochondrial membranes, thus playing a vital role in energy production .

- Cell Signaling: Glycerophosphoric acid is implicated in various signaling pathways, influencing cellular responses to external stimuli.

- Neurotransmission: It has been suggested that glycerophosphoric acid may play a role in neuronal energy metabolism, particularly during periods of increased activity or stress .

Glycerophosphoric acid can be synthesized through several methods:

- Phosphorylation of Glycerol: The most common method involves the reaction of glycerol with phosphoric acid. This reaction typically occurs at elevated temperatures (120-150 °C) under vacuum conditions to enhance yield and purity .

- Enzymatic Synthesis: Enzymatic methods using glycerol kinase can also produce glycerophosphoric acid from glycerol and ATP, which is particularly relevant in biological systems.

- Chemical Methods: Various chemical methods have been explored for synthesizing different isomers of glycerophosphoric acid, including using specific catalysts to favor one stereoisomer over another .

Glycerophosphoric acid has diverse applications across various fields:

- Pharmaceuticals: It is used in formulations for dietary supplements and medications due to its role as an energy source and metabolic intermediate.

- Food Industry: As a food additive, it enhances flavor and acts as a stabilizer in emulsions.

- Cosmetics: Glycerophosphoric acid is utilized in cosmetic formulations for its moisturizing properties.

- Biotechnology: It serves as a substrate in biochemical assays and research related to lipid metabolism and cell signaling pathways .

Research indicates that glycerophosphoric acid interacts with various biological molecules:

- Enzymatic Interactions: It serves as a substrate for enzymes such as glycerol kinase and glycerol-1-phosphatase, influencing metabolic pathways related to lipid synthesis and energy production .

- Membrane Dynamics: The compound's role in forming phosphatidic acids makes it integral to membrane dynamics and cellular signaling processes.

Studies have shown that alterations in glycerophosphoric acid levels can impact metabolic health, highlighting its significance in research on obesity and diabetes .

Several compounds share structural similarities with glycerophosphoric acid:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Glycerol 1-phosphate | C3H9O4P | Enantiomer of glycerophosphoric acid; found in archaea |

| Dihydroxyacetone phosphate | C3H7O6P | Intermediate in glycolysis; involved in carbohydrate metabolism |

| Phosphatidic acid | C3H7O6P | A key intermediate in lipid biosynthesis; contains two fatty acids |

Glycerophosphoric acid is unique due to its specific stereochemistry (L-form) and its direct involvement in both lipid metabolism and cellular signaling pathways. Its capacity to act as both an energy source and a structural component distinguishes it from similar compounds like dihydroxyacetone phosphate, which primarily functions as an intermediary metabolite without direct structural roles .

Molecular Formula and Structure

Glycerophosphoric acid possesses the molecular formula C₃H₉O₆P, representing a phosphorylated derivative of glycerol with a molecular weight of 172.07 grams per mole [1] [2] [6]. The compound exists as three distinct stereoisomers: beta-glycerophosphoric acid and the dextrorotatory and levorotatory forms of alpha-glycerophosphoric acid [5] [20]. The naturally occurring form is the L-alpha-acid, while the beta-acid is present in hydrolyzates of lecithins from natural sources, arising from migration of the phosphoryl group from the alpha-carbon atom [20].

The structural framework consists of a glycerol backbone with a phosphate group attached to one of the hydroxyl positions [1] [8]. The compound is formally designated as 1,2,3-propanetriol mono(dihydrogen phosphate) and is recognized under Chemical Abstracts Service registry number 57-03-4 for the DL-alpha-form and 17181-54-3 for the beta-form [20]. The stereoisomeric nature of glycerophosphoric acid results from the presence of a chiral carbon center in the glycerol moiety, leading to optical activity in the pure enantiomeric forms [8] [14].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉O₆P | [1] [2] [6] |

| Molecular Weight | 172.07 g/mol | [1] [2] [6] |

| CAS Registry Number | 57-03-4 (DL-α-form); 17181-54-3 (β-form) | [20] |

| Stereoisomers | Three forms: β-acid and D(+)-, L(-)-α-acids | [5] [20] |

Physical Properties

Melting and Boiling Points

Glycerophosphoric acid exhibits distinctive thermal properties characteristic of its phosphorylated structure [11] [20]. The compound demonstrates a melting point of -25°C, indicating its liquid state under standard ambient conditions [11] [20]. The predicted boiling point reaches 485.5°C at 760 millimeters of mercury, reflecting the strong intermolecular forces associated with both hydrogen bonding and ionic interactions within the phosphate group [2] [11].

The thermal behavior of glycerophosphoric acid shows significant dependency on concentration and purity, with the absolute acid form existing as a clear syrupy liquid [20]. Commercial preparations typically consist of mixtures of alpha and beta acids, which tend to decompose during concentration processes, necessitating careful handling during thermal processing [20].

Density and Solubility Parameters

The density of glycerophosphoric acid has been determined to be 1.738 grams per cubic centimeter at 20°C, representing a predicted value based on molecular structure calculations [2] [11]. This relatively high density reflects the presence of the heavy phosphorus atom and the extensive hydrogen bonding network formed by the multiple hydroxyl and phosphate groups [11].

The compound exhibits hygroscopic properties and demonstrates complete miscibility with water due to its highly polar nature [6] [16]. The predicted pKa value of 1.84 ± 0.10 indicates strong acidic character, with the phosphate group serving as the primary proton donor [11]. Storage requirements specify maintenance at temperatures between -20°C and 0°C in dry, ventilated locations protected from light to prevent degradation [6] [11].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | -25°C | [11] [20] |

| Boiling Point | 485.5°C at 760 mmHg (predicted) | [2] [11] |

| Density (20°C) | 1.738 g/cm³ (predicted) | [2] [11] |

| pKa Value | 1.84 ± 0.10 (predicted) | [11] |

| Flash Point | 247.4°C | [2] |

Spectroscopic Characteristics

Mass spectrometric analysis of glycerophosphoric acid reveals characteristic fragmentation patterns useful for identification and quantification [1]. Gas chromatography-mass spectrometry produces prominent molecular ion peaks at mass-to-charge ratios of 299.0, 357.0, 103.0, 101.0, and 133.0 [1]. Liquid chromatography-mass spectrometry generates significant ions at 78.9597, 171.0059, and 96.9699 mass units [1].

Collision cross section measurements using drift tube ion mobility provide additional structural information, with values of 137.1 square angstroms for the sodium adduct [M+Na]⁺ and 127.2 square angstroms for the deprotonated species [M-H]⁻ [1]. These measurements confirm the compact nature of the glycerophosphoric acid ion in the gas phase [1].

Ultraviolet-visible spectroscopy of pure glycerophosphoric acid shows minimal absorbance in the visible region, consistent with its colorless appearance [18]. However, crude preparations exhibit significant absorbance due to the presence of impurities including fatty acids, salts, and other organic contaminants [18]. The optical rotation of the L-alpha-form has been measured as [α]D -1.45° using the barium salt at a concentration of 10.3 in 2 Normal hydrochloric acid [20].

| Spectroscopic Technique | Characteristic Values | Reference |

|---|---|---|

| GC-MS (m/z) | 299.0, 357.0, 103.0, 101.0, 133.0 | [1] |

| LC-MS (m/z) | 78.9597, 171.0059, 96.9699 | [1] |

| Collision Cross Section | 137.1 Ų [M+Na]⁺, 127.2 Ų [M-H]⁻ | [1] |

| Optical Rotation (L-α-form) | [α]D -1.45° (barium salt) | [20] |

Chemical Reactivity

Glycerophosphoric acid demonstrates significant chemical reactivity due to the presence of multiple functional groups including hydroxyl groups and the phosphate moiety [32] [33] [35]. The compound readily participates in acylation reactions, particularly at the sn-1 and sn-2 positions of the glycerol backbone, forming lysophosphatidic acids and subsequently phosphatidic acids [35]. These reactions represent crucial steps in the biosynthesis of glycerophospholipids [14] [35].

Enzymatic modifications of glycerophosphoric acid include phosphorylation and dephosphorylation reactions catalyzed by specific phosphatases and kinases [22] [23] [33]. Glycerol-3-phosphate dehydrogenase catalyzes the reversible oxidation of the compound to dihydroxyacetone phosphate using nicotinamide adenine dinucleotide as a cofactor [33]. The reaction mechanism involves hydride transfer with significant transition state stabilization provided by both substrate and cofactor binding interactions [33].

Hydrolysis reactions of glycerophosphoric acid show marked pH dependence, with increased rates observed under acidic conditions [31]. Cardiac tissue homogenates demonstrate glycerol-3-phosphate hydrolysis activity that increases approximately four-fold when pH decreases from 7.2 to 5.0 [31]. The substrate concentration required for half-maximal hydrolysis activity remains relatively constant across this pH range, indicating that the pH effect primarily influences the catalytic rate rather than substrate binding affinity [31].

The formation of cyclic phosphate derivatives represents another important reaction pathway [32]. Enzymatic action of glycerophosphinicocholine diesterase on related compounds produces glycerol 1:2-cyclic phosphate simultaneously with standard glycerophosphate products [32]. The percentage of cyclic phosphate formation increases at pH values below the enzymatic optimum and decreases upon addition of divalent cations such as magnesium or calcium [32].

Stability and Degradation Mechanisms

The stability of glycerophosphoric acid exhibits strong dependence on environmental conditions, particularly pH and temperature [4] [31]. Under alkaline conditions, the compound undergoes rapid hydrolytic degradation through nucleophilic attack on the phosphoester bond [4]. Conversely, acidic environments promote stability by protonating potential nucleophilic sites and reducing the reactivity of hydroxide ions [4] [31].

Thermal degradation of glycerophosphoric acid begins at temperatures exceeding 400°C, with decomposition proceeding through dehydration and carbon layer formation [19] [20]. The degradation process generates phosphoric acid as a primary product, which subsequently participates in further catalytic decomposition reactions [19]. Commercial preparations tend to decompose during concentration procedures, necessitating storage as aqueous solutions rather than anhydrous forms [20].

Long-term stability studies reveal that glycerophosphoric acid-containing compounds maintain integrity under controlled storage conditions [21]. Temperature exposure tests at 130°C for seven days show minimal mass loss for properly formulated preparations, while exposure to 200°C for 24 hours results in significant thermal degradation accompanied by color changes indicating the formation of decomposition products [21].

The degradation mechanism involves initial cleavage of the phosphoester bond, followed by dehydration of the glycerol moiety [4] [19]. Isomerization reactions occur concurrently, leading to the formation of different stereoisomeric products [4]. The rate of degradation increases exponentially with temperature, following Arrhenius kinetics typical of thermally activated chemical processes [19] [21].

| Stability Factor | Conditions/Behavior | Reference |

|---|---|---|

| pH Stability | More stable in acidic conditions | [4] [31] |

| Thermal Degradation | Onset above 400°C | [19] [20] |

| Enzymatic Hydrolysis | 4-fold increase at pH 5.0 vs 7.2 | [31] |

| Storage Stability | Minimal degradation at -20°C to 0°C | [6] [11] |

| Decomposition Products | Phosphoric acid, carbon residues | [19] [20] |

Enzymatic Discrimination and Stereospecificity

The biological significance of these enantiomeric configurations becomes apparent through enzymatic recognition studies [2] [24] [10]. Research has demonstrated that enzymes involved in lipid biosynthesis exhibit absolute stereospecificity for their respective enantiomeric substrates [2] [9] [10]. For example, glycerol phosphate cytidylyltransferases from archaeal and bacterial sources show distinct preferences: archaeal enzymes preferentially utilize sn-glycerol 1-phosphate with a 4:1 ratio preference, while bacterial enzymes demonstrate corresponding specificity for sn-glycerol 3-phosphate [10] [11].

Nuclear magnetic resonance studies have provided definitive evidence for the distinct stereochemical recognition patterns [10] [11]. 31P NMR analysis of glycerophosphoinositol products synthesized from the respective enantiomeric precursors shows characteristic chemical shift differences: products derived from sn-glycerol 1-phosphate resonate at 0.60 ppm, while those from sn-glycerol 3-phosphate appear at 0.62 ppm [10] [11].

Structural Implications for Membrane Function

The enantiomeric configurations of glycerol phosphates impose distinct structural constraints on membrane lipid organization [3] [16] [25]. Archaeal membranes, built upon the sn-glycerol 1-phosphate backbone, can accommodate the unique ether-linked isoprenoid chains that enable formation of monolayer membrane structures in extremophilic conditions [25] [26]. In contrast, the sn-glycerol 3-phosphate backbone of bacterial and eukaryotic membranes supports ester-linked fatty acid chains that form conventional bilayer arrangements [3] [27].

Recent investigations have revealed that these stereochemical differences affect membrane permeability, thermal stability, and protein-lipid interactions [3] [28] [25]. The distinct three-dimensional arrangements of functional groups in each enantiomer create unique microenvironments that influence membrane protein folding and function [28] [29].

The Lipid Divide: Archaea vs. Bacteria/Eukaryotes

The lipid divide represents one of the most fundamental and enigmatic features distinguishing the three domains of life, with the stereochemistry of glycerol phosphates serving as the molecular foundation for this evolutionary divergence [3] [16] [28]. This phenomenon encompasses not only the enantiomeric configurations of glycerol backbones but also extends to the chemical nature of hydrocarbon chains and linkage types, creating distinct membrane architectures that have persisted throughout billions of years of evolution [3] [16] [26].

Fundamental Characteristics of the Divide

The lipid divide manifests through three primary molecular features that collectively define domain-specific membrane composition [3] [16] [25]. Archaeal membranes are constructed from sn-glycerol 1-phosphate backbones bearing ether-linked isoprenoid chains, while bacterial and eukaryotic membranes utilize sn-glycerol 3-phosphate backbones with ester-linked fatty acid chains [3] [26]. This dichotomy extends beyond simple stereochemistry to encompass fundamental differences in chemical stability, membrane organization, and physiological function.

| Membrane Component | Archaea | Bacteria/Eukaryotes |

|---|---|---|

| Glycerol Configuration | sn-Glycerol 1-phosphate (S) | sn-Glycerol 3-phosphate (R) |

| Hydrocarbon Chains | Branched isoprenoids | Straight-chain fatty acids |

| Linkage Chemistry | Ether bonds (C-O-C) | Ester bonds (C-O-CO-R) |

| Membrane Structure | Monolayer capable | Bilayer organization |

| Thermal Stability | Exceptional stability | Moderate stability |

Enzymatic Basis of Stereochemical Specificity

The maintenance of the lipid divide relies on the absolute stereospecificity of key biosynthetic enzymes that recognize and process only their cognate enantiomeric substrates [2] [9] [10]. Archaeal sn-glycerol-1-phosphate dehydrogenase exclusively catalyzes the formation of S-configured glycerol phosphate through a pro-R hydrogen transfer mechanism, as demonstrated by crystallographic and kinetic studies [9]. This enzyme family exhibits no detectable activity toward racemic substrates or bacterial-type precursors, ensuring the exclusive production of archaeal-type lipid backbones [9].

Conversely, bacterial and eukaryotic glycerol-3-phosphate dehydrogenases demonstrate equally rigid specificity for the formation of R-configured products [14] [15]. Research has shown that these enzymes cannot process archaeal-type substrates, and their downstream partners in phospholipid biosynthesis, such as PlsY acyltransferase, exhibit similar stereospecific restrictions [15]. This enzymatic incompatibility creates biochemical barriers that prevent cross-domain lipid synthesis under normal physiological conditions.

Evolutionary Implications and LUCA Hypotheses

The existence of the lipid divide has profound implications for understanding the Last Universal Common Ancestor (LUCA) and early cellular evolution [3] [16] [28]. Several competing hypotheses attempt to explain how this fundamental divergence arose and persisted throughout evolutionary history [3] [28] [29]. The mixed membrane hypothesis proposes that LUCA possessed both types of lipid synthesis machinery, allowing for heterochiral membrane composition that was subsequently lost in descendant lineages [3] [16].

Recent experimental evidence has challenged the absolute nature of the lipid divide through the discovery of bacteria capable of producing both enantiomeric forms [16] [24] [30]. Studies of Fibrobacteres-Chlorobi-Bacteroidetes (FCB) group bacteria have revealed the presence of archaeal-type lipid biosynthetic genes alongside conventional bacterial pathways [16]. When expressed in Escherichia coli, these mixed systems produce stable heterochiral membranes containing both enantiomeric glycerol phosphate backbones [16].

Physiological and Adaptive Significance

The stereochemical differences underlying the lipid divide confer distinct physiological advantages that may explain their evolutionary persistence [3] [28] [25]. Archaeal membranes, with their ether-linked isoprenoid chains attached to sn-glycerol 1-phosphate backbones, exhibit exceptional resistance to extreme temperatures, pH conditions, and chemical stress [25] [26]. The unique three-dimensional arrangement of functional groups in the S-configured backbone facilitates the formation of cyclopentane rings within isoprenoid chains, further enhancing membrane stability [25].

Bacterial and eukaryotic membranes, constructed from sn-glycerol 3-phosphate backbones, optimize for different functional requirements including membrane fluidity, protein integration, and metabolic efficiency under mesophilic conditions [3] [14] [17]. The R-configured backbone provides optimal spacing and orientation for ester-linked fatty acids, enabling the formation of stable bilayer structures with controlled permeability properties [14] [27].

Contemporary Research and Mixed Membrane Systems

Recent investigations have revealed that the lipid divide is not as absolute as previously believed, with several bacterial species demonstrating the capacity for mixed membrane synthesis [16] [24] [30]. Chiral chromatographic analysis of phosphatidylglycerol from thermotolerant bacteria has detected both enantiomeric forms of glycerol phosphate backbones within the same organism, with typical ratios of G3P:G1P = 4:1 [24]. These findings suggest that some bacterial lineages have retained or acquired the ability to synthesize archaeal-type lipids through horizontal gene transfer events [16] [30].

The stereospecific enzyme sn-glycerol-3-phosphodiesterase GlpQ has emerged as a powerful tool for investigating membrane stereochemistry in natural systems [2]. This enzyme demonstrates absolute specificity for sn-glycerol 3-phosphate linkages, enabling differential degradation of bacterial and archaeal membrane components within the same cellular environment [2]. Such enzymatic tools have revealed that wall teichoic acids are composed of sn-glycerol 3-phosphate repeats, while lipoteichoic acids contain sn-glycerol 1-phosphate units, representing enantiomeric polymers within the same bacterial cell envelope [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

1555-56-2 (di-hydrochloride salt)

17603-42-8 (unspecified hydrochloride salt)

28917-82-0 (unspecified calcium salt)

927-20-8 (mono-magnesium salt)

Other CAS

Wikipedia

Glycerol_1-phosphate

General Manufacturing Information

Dates

Catechol functionalized chitosan/active peptide microsphere hydrogel for skin wound healing

Dongying Zhang, Qianqian Ouyang, Zhang Hu, Sitong Lu, Weiyan Quan, Puwang Li, Yu Chen, Sidong LiPMID: 33508359 DOI: 10.1016/j.ijbiomac.2021.01.157

Abstract

Chitosan-based thermosensitive hydrogels have been widely used in drug delivery and tissue engineering, but their poor bioactivity has limited their further applications. Integral active oyster peptide microspheres (OPM) with an average particle diameter of 3.9 μm were prepared with high encapsulation efficiency (72.8%) and loading capacity (11.9%), exhibiting desirable sustained release effects. Using catechol functionalized chitosan (CS-C) as the polymeric matrix, OPM as the filler, and β-sodium glycerophosphate (β-GP) as a thermal sensitizer, the thermosensitive hydrogel CS-C/OPM/β-GP was prepared. Besides, the application of the hydrogel on wound healing was studied, and its biosafety was evaluated. The results of cell migration in vitro showed that the cell migration rate of CS-C/OPM/β-GP reached 97.47 ± 5.41% within 48 h, indicating that the hydrogel accelerated the migration of L929 cells. As demonstrated in the mouse skin wound experiment, CS-C/OPM/β-GP hydrogel not only inhibited the aggregation of diversified inflammatory cells and accelerated the generation of collagen fibers and new blood vessels of the wound, but also enhanced the synthesis of total protein (TP) in granulation tissue, and up-regulated the expression of Ki-67 and VEGF in the injury, thereby achieving fast wound healing. Safety evaluation results showed that CS-C/OPM/β-GP hydrogel was not cytotoxic to L929 cells, and the hemolysis ratio was less than 5% within 1 mg/mL. In conclusion, CS-C/OPM/β-GP hydrogel is expected as a promising medical dressing for wound healing.Use of sodium glycerophosphate in neonatal parenteral nutrition solutions to increase calcium and phosphate compatibility for preterm infants

Hsueh-Ju Wang, Ya-Ting Hsieh, Ling-Yu Liu, Chih-Fen Huang, Shu-Chiao Lin, Po-Nien Tsao, Hung-Chieh Chou, Ting-An Yen, Chien-Yi ChenPMID: 32199865 DOI: 10.1016/j.pedneo.2020.02.004

Abstract

Preterm infants require higher calcium and phosphate intake than term infants to facilitate adequate bone growth, but this is rarely met in parenteral nutrition (PN) solution because of the limited solubility of calcium and phosphate. This study aimed to evaluate the solubility of organic phosphate with calcium gluconate in neonatal PN solutions, simulating its clinical use.PN solutions were composed of calcium gluconate at 50 mEq/L and sodium glycerophosphate (NaGP) at 25 mmol/L. Another component included 1% or 4% amino acid and 10% or 20% dextrose. For comparison, PN solution composed of potassium phosphate was also evaluated. Each solution was evaluated using the following methods: visual inspection, light obscuration particle count test, and pH measurement. To simulate the clinical condition, the solution was tested after compounding, after being stored at 25 °C for 24 h, and after being stored at 2°C-8°C for 2 or 9 days and subsequently at 25 °C for 24 h.

There was no visual deposition in PN solution using NaGP in any of the concentrations and under any stored condition. The solution fulfilled the criteria of physical compatibility as < 25 particles/mL measuring ≥10 μm in diameter and <3 particles/mL measuring ≥25 μm in diameter. On the contrary, visual deposition was evidently noted in PN solution using potassium phosphate after its formulation, and the particle count significantly exceeded the range of physical compatibility.

NaGP and calcium gluconate have significantly good compatibility in PN solution. The use of NaGP in neonatal PN prevents calcium and phosphorus precipitation, hence increasing their supply to preterm infants in meeting their growth requirement.

Unraveling the conformational dynamics of glycerol 3-phosphate dehydrogenase, a nicotinamide adenine dinucleotide-dependent enzyme of

Clauber Henrique Souza da Costa, Ted Wilson Bichara, Guelber Cardoso Gomes, Alberto Monteiro Dos Santos, Kauê Santana da Costa, Anderson Henrique Lima E Lima, Cláudio Nahum Alves, Jerônimo LameiraPMID: 32174264 DOI: 10.1080/07391102.2020.1742206

Abstract

Allosteric changes modulate the enzymatic activity, leading to activation or inhibition of the molecular target. Understanding the induced fit accommodation mechanism of a ligand in its lowest-free energy state and the subsequent conformational changes induced in the protein are important questions for drug design. In the present study, molecular dynamics (MD) simulations, binding free energy calculations, and principal component analysis (PCA) were applied to analyze the glycerol-3-phosphate dehydrogenase of(

GPDH) conformational changes induced by its cofactor and substrate binding. GPDH is a nicotinamide adenine dinucleotide (NAD)-dependent enzyme, which has been reported as an interesting target for drug discovery and development against leishmaniasis. Despite its relevance for glycolysis and pentose phosphate pathways, the structural flexibility and conformational motions of

GPDH in complex with NADH and dihydroxyacetone phosphate (DHAP) remain unexplored. Here, we analyzed the conformational dynamics of the enzyme-NADH complex (cofactor), and the enzyme-NADH-DHAP complex (adduct), mapped the hydrogen-bond interactions for the complexes and pointed some structural determinants of the enzyme that emerge from these contacts to NADH and DHAP. Finally, we proposed a consistent mechanism for the conformational changes on the first step of the reversible redox conversion of dihydroxyacetone phosphate to glycerol 3-phosphate, indicating key residues and interactions that could be further explored in drug discovery.

GPD1 Enhances the Anticancer Effects of Metformin by Synergistically Increasing Total Cellular Glycerol-3-Phosphate

Jianjiang Xie, Jianheng Ye, Zhiduan Cai, Yong Luo, Xuejin Zhu, Yulin Deng, Yuanfa Feng, Yingke Liang, Ren Liu, Zhaodong Han, Yuxiang Liang, Yu Zheng, Rujun Mo, Yangjia Zhuo, Yongding Wu, Funeng Jiang, Jianguo Zhu, Chin-Lee Wu, Weide ZhongPMID: 32179514 DOI: 10.1158/0008-5472.CAN-19-2852

Abstract

Metformin is an oral drug widely used for the treatment of type 2 diabetes mellitus. Numerous studies have demonstrated the value of metformin in cancer treatment. However, for metformin to elicit effects on cancer often requires a high dosage, and any underlying mechanism for how to improve its inhibitory effects remains unknown. Here, we found that low mRNA expression of glycerol-3-phosphate dehydrogenase 1 (GPD1) may predict a poor response to metformin treatment in 15 cancer cell lines.and

, metformin treatment alone significantly suppressed cancer cell proliferation, a phenotype enhanced by GPD1 overexpression. Total cellular glycerol-3-phosphate concentration was significantly increased by the combination of GPD1 overexpression and metformin treatment, which suppressed cancer growth via inhibition of mitochondrial function. Eventually, increased reactive oxygen species and mitochondrial structural damage was observed in GPD1-overexpressing cell lines treated with metformin, which may contribute to cell death. In summary, this study demonstrates that GPD1 overexpression enhances the anticancer activity of metformin and that patients with increased GPD1 expression in tumor cells may respond better to metformin therapy. SIGNIFICANCE: GPD1 overexpression enhances the anticancer effect of metformin through synergistic inhibition of mitochondrial function, thereby providing new insight into metformin-mediated cancer therapy.

Enhanced Production of Photosynthetic Pigments and Various Metabolites and Lipids in the Cyanobacteria

YuJin Noh, Hwanhui Lee, Myeongsun Kim, Seong-Joo Hong, Hookeun Lee, Dong-Myung Kim, Byung-Kwan Cho, Choul-Gyun Lee, Hyung-Kyoon ChoiPMID: 33546462 DOI: 10.3390/biom11020214

Abstract

strains are cyanobacteria that can produce useful biomaterials for biofuel and pharmaceutical resources. In this study, the effects of exogenous glucose (5-mM) on cell growth, photosynthetic pigments, metabolites, and lipids insp. PCC 7338 (referred to as

7338) were investigated. Exogenous glucose increased cell growth on days 9 and 18. The highest production (mg/L) of chlorophyll a (34.66), phycocyanin (84.94), allophycocyanin (34.28), and phycoerythrin (6.90) was observed on day 18 in

7338 culture under 5-mM glucose. Alterations in metabolic and lipidomic profiles under 5-mM glucose were investigated using gas chromatography-mass spectrometry (MS) and nanoelectrospray ionization-MS. The highest production (relative intensity/L) of aspartic acid, glutamic acid, glycerol-3-phosphate, linolenic acid, monogalactosyldiacylglycerol (MGDG) 16:0/18:1, MGDG 16:0/20:2, MGDG 18:1/18:2, neophytadiene, oleic acid, phosphatidylglycerol (PG) 16:0/16:0, and PG 16:0/17:2 was achieved on day 9. The highest production of pyroglutamic acid and sucrose was observed on day 18. We suggest that the addition of exogenous glucose to

7338 culture could be an efficient strategy for improving growth of cells and production of photosynthetic pigments, metabolites, and intact lipid species for industrial applications.

Crystal structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase from Thermoplasma acidophilum in complex with the substrate sn-glycerol 1-phosphate

Naoki Nemoto, Ken Ichi Miyazono, Masaru Tanokura, Akihiko YamagishiPMID: 31282866 DOI: 10.1107/S2053230X19007453

Abstract

(S)-3-O-Geranylgeranylglyceryl phosphate synthase (GGGPS) catalyzes the initial ether-bond formation between sn-glycerol 1-phosphate (G1P) and geranylgeranyl pyrophosphate to synthesize (S)-3-O-geranylgeranylglyceryl phosphate in the production of an archaeal cell-membrane lipid molecule. Archaeal GGGPS proteins are divided into two groups (group I and group II). In this study, the crystal structure of the archaeal group II GGGPS from Thermoplasma acidophilum (TaGGGPS) was determined at 2.35 Å resolution. The structure of TaGGGPS showed that it has a TIM-barrel fold, the third helix of which is disordered (α3*), and that it forms a homodimer, although a pre-existing structure of an archaeal group II GGGPS (from Methanothermobacter thermautotrophicus) showed a hexameric form. The structure of TaGGGPS showed the precise G1P-recognition mechanism of an archaeal group II GGGPS. The structure of TaGGGPS and molecular-dynamics simulation analysis showed fluctuation of the β2-α2, α3* and α5a regions, which is predicted to be important for substrate uptake and/or product release by TaGGGPS.Preparative-Scale Enzymatic Synthesis of rac-Glycerol-1-phosphate from Crude Glycerol Using Acid Phosphatases and Phosphate

Gábor Tasnádi, Marcin Staśko, Klaus Ditrich, Mélanie Hall, Kurt FaberPMID: 31944595 DOI: 10.1002/cssc.201903236

Abstract

Glycerol is a byproduct of biodiesel production and is generated in large amounts, which has resulted in an increased interest in its valorization. In addition to its use as an energy source directly, the chemical modification of glycerol may result in value-added derivatives. Herein, acid phosphatases employed in the synthetic mode were evaluated for the enzymatic phosphorylation of glycerol. Nonspecific acid phosphatases could tolerate glycerol concentrations up to 80 wt % and pyrophosphate concentrations up to 20 wt % and led to product titers up to 167 g Lin a kinetic approach. In the complementary thermodynamic approach, phytases were able to condense glycerol and inorganic monophosphate directly. This unexpected behavior enabled the simple and cost-effective production of rac-glycerol-1-phosphate from crude glycerol obtained from a biodiesel plant. A preparative-scale synthesis on a 100 mL-scale resulted in the production of 16.6 g of rac-glycerol-1-phosphate with a reasonable purity (≈75 %).

Insulin signaling requires glucose to promote lipid anabolism in adipocytes

James R Krycer, Lake-Ee Quek, Deanne Francis, Armella Zadoorian, Fiona C Weiss, Kristen C Cooke, Marin E Nelson, Alexis Diaz-Vegas, Sean J Humphrey, Richard Scalzo, Akiyoshi Hirayama, Satsuki Ikeda, Futaba Shoji, Kumi Suzuki, Kevin Huynh, Corey Giles, Bianca Varney, Shilpa R Nagarajan, Andrew J Hoy, Tomoyoshi Soga, Peter J Meikle, Gregory J Cooney, Daniel J Fazakerley, David E JamesPMID: 32723868 DOI: 10.1074/jbc.RA120.014907

Abstract

Adipose tissue is essential for metabolic homeostasis, balancing lipid storage and mobilization based on nutritional status. This is coordinated by insulin, which triggers kinase signaling cascades to modulate numerous metabolic proteins, leading to increased glucose uptake and anabolic processes like lipogenesis. Given recent evidence that glucose is dispensable for adipocyte respiration, we sought to test whether glucose is necessary for insulin-stimulated anabolism. Examining lipogenesis in cultured adipocytes, glucose was essential for insulin to stimulate the synthesis of fatty acids and glyceride-glycerol. Importantly, glucose was dispensable for lipogenesis in the absence of insulin, suggesting that distinct carbon sources are used with or without insulin. Metabolic tracing studies revealed that glucose was required for insulin to stimulate pathways providing carbon substrate, NADPH, and glycerol 3-phosphate for lipid synthesis and storage. Glucose also displaced leucine as a lipogenic substrate and was necessary to suppress fatty acid oxidation. Together, glucose provided substrates and metabolic control for insulin to promote lipogenesis in adipocytes. This contrasted with the suppression of lipolysis by insulin signaling, which occurred independently of glucose. Given previous observations that signal transduction acts primarily before glucose uptake in adipocytes, these data are consistent with a model whereby insulin initially utilizes protein phosphorylation to stimulate lipid anabolism, which is sustained by subsequent glucose metabolism. Consequently, lipid abundance was sensitive to glucose availability, both during adipogenesis and inflies

Together, these data highlight the importance of glucose metabolism to support insulin action, providing a complementary regulatory mechanism to signal transduction to stimulate adipose anabolism.

Glycerol-3-phosphate mediates rhizobia-induced systemic signaling in soybean

M B Shine, Qing-Ming Gao, R V Chowda-Reddy, Asheesh K Singh, Pradeep Kachroo, Aardra KachrooPMID: 31757957 DOI: 10.1038/s41467-019-13318-8

Abstract

Glycerol-3-phosphate (G3P) is a well-known mobile regulator of systemic acquired resistance (SAR), which provides broad spectrum systemic immunity in response to localized foliar pathogenic infections. We show that G3P-derived foliar immunity is also activated in response to genetically-regulated incompatible interactions with nitrogen-fixing bacteria. Using gene knock-down we show that G3P is essential for strain-specific exclusion of non-desirable root-nodulating bacteria and the associated foliar pathogen immunity in soybean. Grafting studies show that while recognition of rhizobium incompatibility is root driven, bacterial exclusion requires G3P biosynthesis in the shoot. Biochemical analyses support shoot-to-root transport of G3P during incompatible rhizobia interaction. We describe a root-shoot-root signaling mechanism which simultaneously enables the plant to exclude non-desirable nitrogen-fixing rhizobia in the root and pathogenic microbes in the shoot.Glycerol-3-phosphate is an FGF23 regulator derived from the injured kidney

Petra Simic, Wondong Kim, Wen Zhou, Kerry A Pierce, Wenhan Chang, David B Sykes, Najihah B Aziz, Sammy Elmariah, Debby Ngo, Paola Divieti Pajevic, Nicolas Govea, Bryan R Kestenbaum, Ian H de Boer, Zhiqiang Cheng, Marta Christov, Jerold Chun, David E Leaf, Sushrut S Waikar, Andrew M Tager, Robert E Gerszten, Ravi I Thadhani, Clary B Clish, Harald Jüppner, Marc N Wein, Eugene P RheePMID: 32065590 DOI: 10.1172/JCI131190